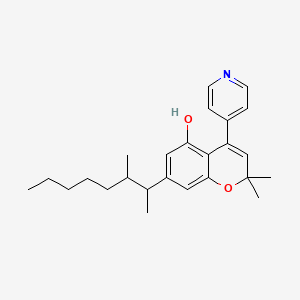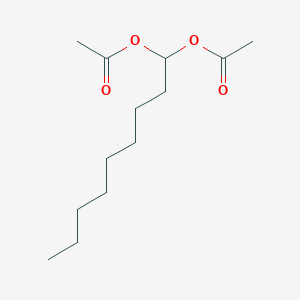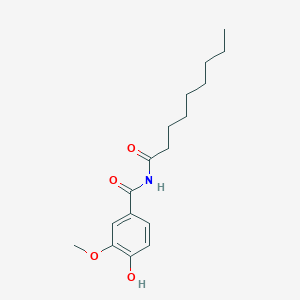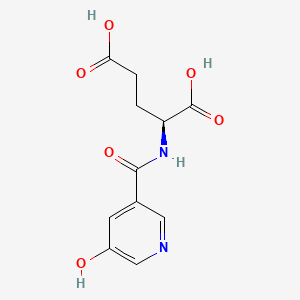
Pyrazofurin
Overview
Description
Pyrazofurin, also known as pyrazomycin, is a natural product found in the bacterium Streptomyces candidus. It is a nucleoside analogue related to ribavirin and has demonstrated antibiotic, antiviral, and anticancer properties. Despite its potential, this compound was not successful in human clinical trials due to severe side effects. it continues to be the subject of ongoing research as a potential drug of last resort or a template for improved synthetic derivatives .
Mechanism of Action
Target of Action
Pyrazofurin, also known as Pirazofurin, is a C-nucleoside antibiotic . Its primary target is the enzyme orotidine 5’-monophosphate (OMP) decarboxylase . This enzyme plays a crucial role in the pyrimidine biosynthesis pathway , which is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis .
Mode of Action
This compound acts as a competitive inhibitor of OMP decarboxylase . It interferes with the conversion of orotidine 5’-monophosphate to uridine 5’-monophosphate, resulting in marked reductions of intracellular levels of uridine triphosphate and cytidine 5’-triphosphate .
Biochemical Pathways
The inhibition of OMP decarboxylase by this compound affects the pyrimidine biosynthesis pathway . This pathway can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . The disruption of this pathway by this compound can lead to dysfunction of pyrimidine metabolism, which is closely related to cancer progression .
Pharmacokinetics
It is known that this compound is rapidly phosphorylated to a mixture of mono-, di-, and triphosphates, with the higher phosphorylated forms predominating . The initial phosphorylation of this compound appears to occur via adenosine kinase . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of OMP decarboxylase. This results in a significant reduction in the levels of uridine triphosphate and cytidine 5’-triphosphate . These triphosphate ribonucleotides are known inhibitors of uridine-cytidine kinase . Therefore, the inhibition of these nucleotides by this compound can lead to more rapid accumulation of other drugs into, and enhanced killing of, rapidly dividing leukemia cells .
Action Environment
It is known that this compound was isolated from the fermentation filtrate of streptomyces candidus , suggesting that the production and activity of this compound may be influenced by the conditions of the microbial environment
Biochemical Analysis
Biochemical Properties
Pyrazofurin plays a significant role in biochemical reactions, particularly in the inhibition of pyrimidine biosynthesis. It interacts with orotidine 5’-monophosphate decarboxylase, an enzyme involved in the de novo synthesis of pyrimidines . By inhibiting this enzyme, this compound disrupts the production of uridine monophosphate, leading to a depletion of pyrimidine nucleotide pools . This interaction is crucial for its antiviral and anticancer activities, as it hampers the replication of viruses and the proliferation of cancer cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of several viruses, including vaccinia, herpes simplex, and measles viruses . In cancer cells, this compound induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides, which are essential for DNA and RNA synthesis . This compound also affects cell signaling pathways and gene expression, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of orotidine 5’-monophosphate decarboxylase . This enzyme is a key player in the pyrimidine biosynthesis pathway, and its inhibition by this compound leads to a significant reduction in pyrimidine nucleotide levels . Additionally, this compound can be converted to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These interactions result in the disruption of DNA and RNA synthesis, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly converted to its phosphorylated derivatives in sensitive tumor cells, leading to a depletion of pyrimidine nucleotides . This depletion is transient in some cell types, such as L5178Y leukemia cells, which can recover their pyrimidine nucleotide pools over time . In other cell types, the depletion persists, leading to sustained growth inhibition and cell death . The stability and degradation of this compound in laboratory settings are also important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit the growth of various tumors, including colon carcinomas and leukemias . At higher doses, this compound can cause significant toxicity, including oral mucositis and depression of erythropoiesis . These adverse effects limit the therapeutic window of this compound and highlight the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway, where it inhibits orotidine 5’-monophosphate decarboxylase . This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . Additionally, this compound can be metabolized to its phosphorylated derivatives, which further contribute to its inhibitory effects on pyrimidine biosynthesis . These metabolic pathways are crucial for the antiviral and anticancer activities of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be phosphorylated to its active derivatives, which are then distributed to different cellular compartments . The distribution of this compound and its derivatives within cells is crucial for their inhibitory effects on pyrimidine biosynthesis and cell proliferation .
Subcellular Localization
The subcellular localization of this compound and its derivatives plays a significant role in their activity and function. This compound is primarily localized in the cytoplasm, where it interacts with orotidine 5’-monophosphate decarboxylase and other enzymes involved in pyrimidine biosynthesis . Additionally, the phosphorylated derivatives of this compound can be distributed to various subcellular compartments, including the nucleus, where they exert their inhibitory effects on DNA and RNA synthesis . The targeting signals and post-translational modifications that direct this compound to specific compartments are important factors that influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazofurin and its analogues can be synthesized from ribosyl β-keto acid derivatives, which are prepared by the Wittig reaction of protected D-ribose with phosphoranes. The reaction involves the following steps:
- Reaction of 2,3-O-isopropylidene-5-O-trityl-α- and -β-D-ribose with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane to give ethyl 4-(2’,3’-O-isopropylidene-5’-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate.
- Treatment of the β-keto ester with tosyl azide in the presence of triethylamine to afford ethyl 2-diazo-4-(2’,3’-O-isopropylidene-5’-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate.
- Cyclization of the diazo compound with sodium hydride to form ethyl 4-hydroxy-3-(2’,3’-O-isopropylidene-5’-O-trityl-β-D-ribofuranosyl)pyrazole-5-carboxylate.
- Ammonolysis of the pyrazole ester to yield the corresponding amides, which, after removal of the protecting groups, give this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited clinical success and ongoing research status. the synthetic routes described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Pyrazofurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other nucleophiles .
Scientific Research Applications
Pyrazofurin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a template for the synthesis of novel nucleoside analogues with potential therapeutic applications.
Biology: this compound is used to study the mechanisms of nucleoside analogue action and resistance in various biological systems.
Medicine: this compound has been investigated for its antiviral, antibiotic, and anticancer properties. .
Comparison with Similar Compounds
Pyrazofurin is unique among nucleoside analogues due to its C-glycosidic bond, which links the ribose and pyrazole-derived base. Similar compounds include:
Formycin A: Another C-nucleoside antibiotic with a similar structure and mechanism of action.
Ribavirin: A nucleoside analogue with antiviral properties, related to this compound but with a different structure and mechanism.
Showdomycin: A C-nucleoside antibiotic with a different base structure but similar biological activities.
Pseudouridimycin: A C-nucleoside antibiotic with a unique structure and potent antibacterial activity
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESARGFCSKSFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865565 | |
| Record name | 1,4-Anhydro-1-(3-carbamoyl-4-hydroxy-1H-pyrazol-5-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30868-30-5 | |
| Record name | Pyrazofurin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



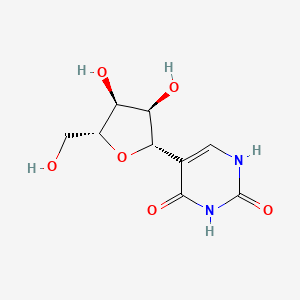
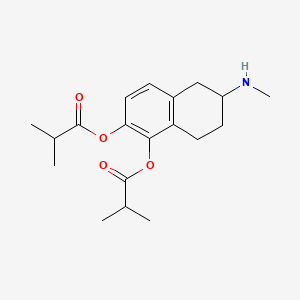
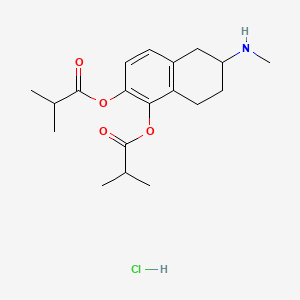
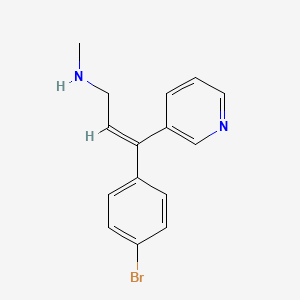

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)
